molecular formula C21H27ClO3 B11161598 6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B11161598
M. Wt: 362.9 g/mol
InChI Key: CDBIIPPJEAVIME-UHFFFAOYSA-N
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Description

6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chloro group, a hexyl chain, and a methyl group, along with a 3-methylbut-2-en-1-yl ether linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The hexyl and methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a strong base like sodium hydride.

    Etherification: The final step involves the etherification of the chromen-2-one core with 3-methylbut-2-en-1-ol using an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-hexyl-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one
  • Benzeneacetic acid, 4-chloro-, 3-methylbut-2-en-1-yl ester

Uniqueness

Compared to similar compounds, 6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern and ether linkage, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H27ClO3

Molecular Weight

362.9 g/mol

IUPAC Name

6-chloro-3-hexyl-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C21H27ClO3/c1-5-6-7-8-9-16-15(4)17-12-18(22)20(24-11-10-14(2)3)13-19(17)25-21(16)23/h10,12-13H,5-9,11H2,1-4H3

InChI Key

CDBIIPPJEAVIME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC=C(C)C)Cl)C

Origin of Product

United States

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